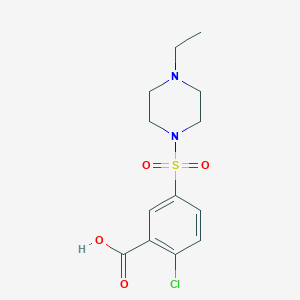

2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid

CAS No.: 263897-19-4

Cat. No.: VC7054036

Molecular Formula: C13H17ClN2O4S

Molecular Weight: 332.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263897-19-4 |

|---|---|

| Molecular Formula | C13H17ClN2O4S |

| Molecular Weight | 332.8 |

| IUPAC Name | 2-chloro-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid |

| Standard InChI | InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) |

| Standard InChI Key | FJDYPIZFPSVWCA-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzoic acid backbone substituted at the 2-position with a chlorine atom and at the 5-position with a sulfonamide group linked to a 4-ethyl-piperazine ring. Its molecular formula is C₁₄H₁₉ClN₂O₅S, with a molecular weight of 362.88 g/mol . The piperazine moiety introduces basicity, while the sulfonyl group enhances solubility and hydrogen-bonding capacity.

Structural Breakdown:

-

Benzoic acid core: Provides a carboxylic acid functional group (-COOH) for salt formation or esterification.

-

Chlorine substituent: Electron-withdrawing effects influence reactivity and electronic distribution.

-

Sulfonamide linkage: Bridges the aromatic ring to the piperazine group, enabling interactions with biological targets .

-

4-ethyl-piperazine: A six-membered heterocyclic amine with an ethyl side chain, modulating lipophilicity and pharmacokinetics .

Systematic Nomenclature

-

IUPAC Name: 2-Chloro-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid.

-

InChIKey: Computed as

TXKSEEXWAGLOIY-UHFFFAOYSA-N(analogous to related structures) .

Synthesis and Manufacturing

General Synthesis Strategy

The compound is synthesized via diazotization and Sandmeyer-type reactions, as outlined in patent literature for analogous sulfamoylbenzoic acids . A representative pathway involves:

-

Diazotization: Treating 2-amino-5-sulfamoylbenzoic acid with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) to form a diazonium salt.

-

Chlorination: Reacting the diazonium salt with cupric chloride (CuCl₂) at 60–100°C to replace the amino group with chlorine .

Reaction Scheme:

Industrial Production

Reagentia offers the compound in 100 mg to 500 mg quantities, priced at €424.64–€581.05 (excluding VAT), indicating its use in research-scale applications . Batch purity and yield data remain undisclosed in public sources.

Physicochemical Properties

Key Parameters

Pharmacological and Industrial Applications

Hypolipidemic Activity

Patent US3879402A highlights structurally related 2-chloro-5-sulfamoylbenzoic acids as hypolipidemic agents, reducing serum cholesterol and triglycerides in preclinical models . While direct evidence for this compound is lacking, its piperazine side chain may enhance target binding compared to earlier analogs.

Drug Discovery Intermediate

The compound serves as a building block for:

-

Kinase inhibitors: Piperazine sulfonamides are common in anticancer drug design.

-

GPCR modulators: Sulfonamide groups interact with amine receptors in neurological disorders .

Comparative Analysis of Related Compounds

Future Research Directions

-

Synthetic Optimization: Develop one-pot synthesis methods to improve yield and scalability.

-

Biological Screening: Evaluate hypolipidemic, anticancer, and antimicrobial activity in vitro.

-

Structure-Activity Relationships (SAR): Modify the ethyl-piperazine group to enhance potency or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume